4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
4-cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thienopyrimidine derivatives. Similar compounds include:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific cyano and benzamide groups, which contribute to its distinct chemical and biological properties .
Biological Activity
4-Cyano-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core with a cyano and benzamide substituent, which is crucial for its biological activity.
-
Inhibition of Kinases :
- Research indicates that compounds similar to this compound have shown promising results as inhibitors of various kinases involved in cancer progression. For instance, derivatives have been tested against Aurora-A kinase, demonstrating significant antiproliferative effects against cancer cell lines .
- Antimicrobial Activity :
Antitumor Activity
A study demonstrated that related thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor activity. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 10.5 |
MCF-7 (Breast) | 8.7 | |
HeLa (Cervical) | 12.3 |
These results suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several pathogens. The results are summarized below:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These findings indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Aurora-A Kinase Inhibition : A study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that modifications to the benzamide group significantly enhanced kinase inhibition. The lead compound exhibited an IC50 value of 0.5 µM against Aurora-A kinase in vitro, highlighting its potential as a targeted cancer therapy .
- Antimicrobial Trials : In another study, the compound was tested in vivo for its efficacy against bacterial infections in mice models. Results showed a significant reduction in bacterial load compared to controls, supporting its potential application in treating infections caused by resistant strains .
Properties
IUPAC Name |
4-cyano-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4OS/c15-7-9-1-3-10(4-2-9)13(19)18-12-11-5-6-20-14(11)17-8-16-12/h1-6,8H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUAXVRFGFKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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